molecular formula C16H13ClN2S B14119309 2-(((e)-(4-Chlorophenyl)methylidene)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-(((e)-(4-Chlorophenyl)methylidene)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B14119309
M. Wt: 300.8 g/mol
InChI Key: DQFRPCIKEBFXCY-UHFFFAOYSA-N
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Description

2-(((e)-(4-Chlorophenyl)methylidene)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((e)-(4-Chlorophenyl)methylidene)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like glacial acetic acid to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the carbon-nitrogen double bond, converting it into a single bond.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzothiophene ring.

    Reduction: Reduced Schiff base with a single carbon-nitrogen bond.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(((e)-(4-Chlorophenyl)methylidene)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects . The exact pathways and molecular targets are still under investigation, but its ability to disrupt bacterial cell processes is a key aspect of its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Hydroxy-3-methoxyphenyl)methylidene)amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
  • 1-(2-Hydroxyphenyl)ethylideneamino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide

Uniqueness

Compared to similar compounds, 2-(((e)-(4-Chlorophenyl)methylidene)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile stands out due to its unique benzothiophene core, which imparts distinct electronic properties and potential for diverse chemical modifications .

Properties

Molecular Formula

C16H13ClN2S

Molecular Weight

300.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C16H13ClN2S/c17-12-7-5-11(6-8-12)10-19-16-14(9-18)13-3-1-2-4-15(13)20-16/h5-8,10H,1-4H2

InChI Key

DQFRPCIKEBFXCY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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